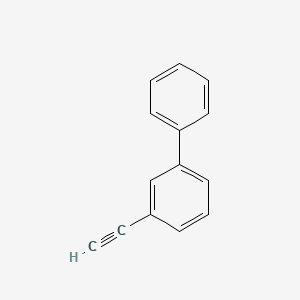

3-Ethynyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIARMLHJPVJQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509866 | |

| Record name | 3-Ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58650-11-6 | |

| Record name | 3-Ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynyl-1,1'-biphenyl (CAS Number: 58650-11-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl core functionalized with a terminal alkyne group at the 3-position. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the reactive ethynyl group allows for its versatile use as a molecular building block, particularly in the construction of more complex molecules through reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). In the realm of drug discovery, the rigid biphenyl scaffold combined with the linear ethynyl linker serves as a valuable pharmacophore for the design of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Ethynyl-1,1'-biphenyl.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 3-Ethynyl-1,1'-biphenyl.

Table 1: General and Physicochemical Properties

| Property | Value |

| CAS Number | 58650-11-6 |

| Molecular Formula | C₁₄H₁₀ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-ethynyl-1,1'-biphenyl |

| Synonyms | 1-Ethynyl-3-phenylbenzene |

| Physical Form | Solid or liquid |

| Storage Temperature | 2-8°C, sealed in a dry environment |

| Purity (Typical) | ≥95% |

Table 2: Spectroscopic Data

Note: The following spectroscopic data is based on closely related structures and predictive models. Actual experimental values may vary slightly.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~7.30-7.70 (m, 9H, Ar-H), δ ~3.10 (s, 1H, C≡C-H) |

| ¹³C NMR (CDCl₃) | δ ~141.0, 140.5, 132.0, 129.0, 128.5, 128.0, 127.5, 127.0, 122.0 (Ar-C), δ ~94.0 (Ar-C≡C), δ ~83.0 (Ar-C≡C-H) |

| FTIR (cm⁻¹) | ~3300 (C≡C-H stretch), ~2100 (C≡C stretch, weak), ~3100-3000 (Ar C-H stretch), ~1600, 1480, 1450 (Ar C=C stretch) |

| Mass Spectrometry (EI) | m/z 178 (M⁺) |

Synthesis of 3-Ethynyl-1,1'-biphenyl

The most common and efficient method for the synthesis of 3-Ethynyl-1,1'-biphenyl is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.

Representative Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of 3-Ethynyl-1,1'-biphenyl from 3-bromobiphenyl and ethynyltrimethylsilane, followed by deprotection.

Materials:

-

3-Bromobiphenyl

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

To a dry, argon-purged Schlenk flask, add 3-bromobiphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

-

Work-up and Deprotection:

-

Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude trimethylsilyl-protected product in THF.

-

Add TBAF solution (1.1 eq) and stir at room temperature for 1-2 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Ethynyl-1,1'-biphenyl as a pure compound.

-

Reaction Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.

Applications in Drug Discovery

The 3-ethynyl-1,1'-biphenyl scaffold is a privileged structure in modern drug design, particularly for the development of small molecule kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the natural substrate ATP from binding and thus inhibiting the enzyme's activity. The 3-ethynyl-1,1'-biphenyl moiety is well-suited for this purpose:

-

Biphenyl Core: The biphenyl group can form favorable hydrophobic and van der Waals interactions within the largely hydrophobic ATP-binding pocket.

-

Ethynyl Linker: The rigid, linear ethynyl group acts as a spacer, projecting other functional groups into specific regions of the ATP-binding site to form key interactions, such as hydrogen bonds with the hinge region of the kinase.

A prime example of a kinase family targeted by inhibitors with similar structural motifs is the BCR-ABL kinase, which is a driver of chronic myeloid leukemia (CML).

Involvement in the BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. Inhibitors designed using scaffolds like 3-ethynyl-1,1'-biphenyl can block the kinase activity of BCR-ABL, thereby shutting down these pro-cancerous signals.

Safety Information

3-Ethynyl-1,1'-biphenyl should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

3-Ethynyl-1,1'-biphenyl is a versatile and valuable building block for organic synthesis, with significant applications in drug discovery and development. Its straightforward synthesis via Sonogashira coupling and the reactivity of its terminal alkyne group make it an attractive starting material for creating complex molecular architectures. For medicinal chemists, the ethynyl-biphenyl scaffold provides a robust platform for the design of potent and selective kinase inhibitors, offering a promising avenue for the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. As research into targeted therapies continues to expand, the utility of 3-Ethynyl-1,1'-biphenyl and its derivatives is likely to grow.

An In-depth Technical Guide to 3-Ethynyl-1,1'-biphenyl

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Ethynyl-1,1'-biphenyl, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

3-Ethynyl-1,1'-biphenyl is an aromatic hydrocarbon characterized by a biphenyl scaffold with a terminal alkyne substituent. This unique structure makes it a valuable building block in organic synthesis and materials science.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₁₀ | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| CAS Number | 58650-11-6 | [1] |

| Physical Form | Solid or liquid | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthetic Protocol: Sonogashira Cross-Coupling

The primary method for the synthesis of 3-Ethynyl-1,1'-biphenyl is the Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] A plausible experimental protocol for the synthesis from 3-bromobiphenyl is detailed below.

Experimental Protocol: Synthesis of 3-Ethynyl-1,1'-biphenyl

Objective: To synthesize 3-Ethynyl-1,1'-biphenyl via a Sonogashira coupling reaction between 3-bromobiphenyl and a protected acetylene source, followed by deprotection.

Materials:

-

3-Bromobiphenyl

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobiphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine to the flask. The mixture is stirred to ensure dissolution of the solids.

-

Addition of Alkyne: Trimethylsilylacetylene (1.2 eq) is added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to 70-80°C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification of Silylated Intermediate: The crude product, 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl, is purified by column chromatography on silica gel.

-

Deprotection: The purified silylated intermediate is dissolved in methanol. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC).

-

Final Work-up and Purification: The methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 3-Ethynyl-1,1'-biphenyl, is purified by column chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-Ethynyl-1,1'-biphenyl via the Sonogashira coupling reaction.

Caption: Workflow for the synthesis of 3-Ethynyl-1,1'-biphenyl.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain detailing the direct involvement of 3-Ethynyl-1,1'-biphenyl in specific biological signaling pathways. However, the biphenyl structural motif is present in a wide range of biologically active molecules, and these derivatives have been shown to possess various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The ethynyl group is also a key functional group in many pharmaceutical compounds. The combination of these two moieties in 3-Ethynyl-1,1'-biphenyl makes it a compound of interest for further investigation in drug discovery and development. Researchers may explore its potential to interact with various biological targets, which could lead to the elucidation of its effects on cellular signaling.

References

- 1. 3-Ethynyl-1,1'-biphenyl | 58650-11-6 [sigmaaldrich.com]

- 2. 58650-11-6|3-Ethynyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

3-Ethynyl-1,1'-biphenyl physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl backbone substituted with a terminal alkyne group at the 3-position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity of the ethynyl group, which can be readily modified through various chemical transformations. The rigid biphenyl scaffold provides a defined three-dimensional structure, making it an attractive building block for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-Ethynyl-1,1'-biphenyl.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Ethynyl-1,1'-biphenyl

| Property | Value | Source(s) |

| CAS Number | 58650-11-6 | |

| Molecular Formula | C₁₄H₁₀ | |

| Molecular Weight | 178.23 g/mol | |

| IUPAC Name | 3-ethynyl-1,1'-biphenyl | |

| Physical Form | Solid or liquid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl rings. A characteristic singlet for the acetylenic proton should appear further upfield, typically in the range of 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the 14 carbon atoms. The two sp-hybridized carbons of the ethynyl group are expected to resonate in the region of 70-90 ppm. The aromatic carbons will appear in the downfield region of approximately 120-145 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, weak absorption around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch will appear as a weak to medium band in the 2100-2140 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm⁻¹ range.

Synthesis and Reactivity

The primary method for the synthesis of 3-Ethynyl-1,1'-biphenyl is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means of forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Experimental Protocol: Synthesis via Sonogashira Coupling

A plausible synthetic route involves the coupling of 3-bromobiphenyl with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection.

Step 1: Sonogashira Coupling of 3-Bromobiphenyl with Ethynyltrimethylsilane

Caption: Sonogashira coupling of 3-bromobiphenyl.

Procedure:

-

To a degassed solution of 3-bromobiphenyl in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

-

Add ethynyltrimethylsilane to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl.

Step 2: Deprotection of the Trimethylsilyl Group

Caption: Deprotection to yield the final product.

Procedure:

-

Dissolve the purified 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl in a mixture of methanol and a suitable co-solvent if necessary.

-

Add a mild base, such as potassium carbonate, to the solution.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Further purification by column chromatography or recrystallization may be necessary to obtain pure 3-Ethynyl-1,1'-biphenyl.

Chemical Reactivity

The chemical reactivity of 3-Ethynyl-1,1'-biphenyl is dominated by the terminal alkyne and the aromatic biphenyl system.

-

Reactions of the Alkyne: The terminal alkyne is a versatile functional group that can undergo a variety of transformations:

-

Sonogashira Coupling: The terminal alkyne can be further functionalized by coupling with various aryl or vinyl halides.[3]

-

Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linkage in medicinal chemistry.

-

Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and water (hydration), typically in the presence of a catalyst.[4]

-

Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions.

-

Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylide, which can then react with various electrophiles.[5]

-

-

Reactions of the Biphenyl Ring System: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the ethynyl group and the other phenyl ring will influence the position of substitution.

Applications in Drug Development and Research

While specific biological activities of 3-Ethynyl-1,1'-biphenyl are not extensively documented, the ethynylphenyl moiety is a recognized pharmacophore in numerous biologically active compounds. The ethynyl group can act as a key binding element, extending into hydrophobic pockets of target proteins. Biphenyl derivatives, in general, have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6]

The versatility of the ethynyl group allows for its use as a synthetic handle to construct more complex molecules with potential therapeutic applications. For instance, derivatives of N-(3-ethynylphenyl)quinazoline have been investigated as anti-cancer agents.[7] The biphenyl scaffold itself is a privileged structure in drug discovery, and its combination with the reactive ethynyl group makes 3-Ethynyl-1,1'-biphenyl a valuable starting material for the synthesis of novel enzyme inhibitors and receptor ligands.[8]

Conclusion

3-Ethynyl-1,1'-biphenyl is a versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its synthesis is readily achievable through well-established methods like the Sonogashira coupling. The presence of the reactive ethynyl group on the rigid biphenyl scaffold allows for a wide array of chemical modifications, making it an attractive starting point for the development of novel compounds with desired chemical and biological properties. Further research into the specific biological activities of 3-Ethynyl-1,1'-biphenyl and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. CAS 29079-00-3: 4-Ethynyl-1,1′-biphenyl | CymitQuimica [cymitquimica.com]

- 2. 58650-11-6|3-Ethynyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Ethynyl-1,1'-biphenyl: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethynyl-1,1'-biphenyl (CAS No. 58650-11-6). The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. The data presented herein are based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a visual workflow for spectroscopic analysis.

Molecular Structure

IUPAC Name: 3-ethynyl-1,1'-biphenyl Molecular Formula: C₁₄H₁₀ Molecular Weight: 178.23 g/mol CAS Number: 58650-11-6[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | H-2' |

| ~7.55 | d | 2H | H-2, H-6 |

| ~7.45 | t | 2H | H-3, H-5 |

| ~7.40 | t | 1H | H-4 |

| ~7.35 | m | 2H | H-4', H-6' |

| ~7.30 | t | 1H | H-5' |

| ~3.10 | s | 1H | Ethynyl H |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The aromatic region (7.30-7.65 ppm) will likely present as a complex series of overlapping multiplets. The assignments are based on predicted electronic environments and coupling patterns.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~141.5 | C-1 or C-1' |

| ~141.0 | C-1 or C-1' |

| ~132.0 | C-3' |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~125.0 | Aromatic CH |

| ~122.5 | Aromatic CH |

| ~83.0 | Ethynyl C (quaternary) |

| ~78.0 | Ethynyl C-H |

Note: The distinction between the two biphenyl rings and the precise assignment of each aromatic carbon would require advanced 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3][4][5][6]

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2110 | Medium, Sharp | C≡C Stretch | Alkyne |

| ~1600, 1475, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~760, ~690 | Strong | C-H Bend | Monosubstituted & Meta-disubstituted Phenyl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 176 | Medium | [M-2H]⁺ |

| 152 | Medium | [M-C₂H₂]⁺ |

| 89 | Medium | [M]²⁺ |

| 76 | High | [C₆H₄]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of the ethynyl group or cleavage of the biphenyl linkage. The biphenyl fragment itself has a molecular weight of 154.21 g/mol .[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of 3-Ethynyl-1,1'-biphenyl in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small, solid sample of 3-Ethynyl-1,1'-biphenyl directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the empty ATR setup. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Ethynyl-1,1'-biphenyl.

References

An In-depth Technical Guide on the Solubility of 3-Ethynyl-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethynyl-1,1'-biphenyl, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility profiles derived from related compounds, detailed experimental protocols for determining solubility, and the compound's relevance in drug discovery.

Physicochemical Properties of 3-Ethynyl-1,1'-biphenyl

3-Ethynyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl core functionalized with a terminal ethynyl group. This structure imparts a generally nonpolar character, influencing its solubility in various organic solvents. The presence of the ethynyl group, however, can introduce specific interactions that modulate its solubility profile compared to the parent biphenyl molecule. The compound typically appears as a solid or liquid at room temperature and should be stored in a dry environment at 2-8°C.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of 3-Ethynyl-1,1'-biphenyl in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Benzene | Soluble | The nonpolar biphenyl core is expected to interact favorably with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The moderate polarity and ability to engage in dipole-dipole interactions suggest solubility. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The potential for hydrogen bonding with the ethynyl group may enhance solubility. |

| Highly Polar | Water | Insoluble | The hydrophobic nature of the biphenyl structure is expected to dominate. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of 3-Ethynyl-1,1'-biphenyl in various organic solvents at a specific temperature.

Objective: To determine the saturation solubility of 3-Ethynyl-1,1'-biphenyl in a selected organic solvent at a controlled temperature.

Materials:

-

3-Ethynyl-1,1'-biphenyl (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Ethynyl-1,1'-biphenyl to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3-Ethynyl-1,1'-biphenyl by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formulas:

-

Solubility (g/L) = (Mass of solute in g) / (Volume of solvent in L)

-

Solubility (mol/L) = (Mass of solute in g / Molar mass of solute) / (Volume of solvent in L)

-

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Workflow for the gravimetric determination of solubility.

Role in Drug Discovery and Development

Ethynyl-biphenyl scaffolds are of significant interest in drug discovery. The rigid, linear nature of the ethynyl group can probe deep hydrophobic pockets within enzyme active sites, while the biphenyl structure provides a versatile core for further functionalization.

Substituted biphenyl derivatives have been explored as inhibitors for various therapeutic targets. For example, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been designed as selective PKMYT1 inhibitors for treating certain types of breast cancer.[5] Furthermore, biphenyl ethers have been utilized in the development of PD-1/PD-L1 inhibitors for cancer immunotherapy.[6] The synthetic tractability of compounds like 3-Ethynyl-1,1'-biphenyl, particularly in reactions like Sonogashira coupling, makes them valuable intermediates in the synthesis of complex, biologically active molecules.[7]

The logical pathway for utilizing a compound like 3-Ethynyl-1,1'-biphenyl in a drug discovery program is outlined below.

Caption: Logical flow from a starting material to a drug candidate.

References

- 1. 3-Ethynyl-1,1'-biphenyl | 58650-11-6 [sigmaaldrich.com]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. CAS 29079-00-3: 4-Ethynyl-1,1′-biphenyl | CymitQuimica [cymitquimica.com]

- 4. Buy 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl (EVT-12029432) [evitachem.com]

- 5. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Ethynyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-1,1'-biphenyl is a valuable molecular building block in the fields of medicinal chemistry, materials science, and organic electronics. Its rigid biphenyl core, combined with the reactive ethynyl group, allows for its incorporation into a variety of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to 3-ethynyl-1,1'-biphenyl, detailing the necessary precursors, reaction conditions, and experimental protocols. The information is presented to facilitate its application in research and development.

Core Synthesis Strategy: Sonogashira Coupling

The most prevalent and efficient method for the synthesis of 3-ethynyl-1,1'-biphenyl is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this context, a 3-halobiphenyl is coupled with an acetylene source. To prevent self-coupling of the acetylene, a protected form, such as ethynyltrimethylsilane (TMSA), is commonly used, followed by a deprotection step to yield the terminal alkyne.

The general two-step process is as follows:

-

Sonogashira Coupling: A 3-halobiphenyl (where the halogen is typically bromine or iodine) is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

-

Deprotection: The resulting 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl is then treated with a reagent to remove the trimethylsilyl (TMS) protecting group, yielding 3-ethynyl-1,1'-biphenyl.

Precursor Synthesis

The key precursors for the synthesis of 3-ethynyl-1,1'-biphenyl are the 3-halobiphenyls, namely 3-bromobiphenyl and 3-iodobiphenyl. These can be synthesized through various methods, with the Suzuki-Miyaura coupling being a prominent and versatile approach.

Synthesis of 3-Bromobiphenyl via Suzuki-Miyaura Coupling

A common method for the synthesis of 3-bromobiphenyl is the Suzuki-Miyaura coupling of a brominated benzene derivative with a phenylboronic acid. For instance, 1-bromo-3-iodobenzene can be selectively coupled with phenylboronic acid at the more reactive iodine position.

Synthesis of 3-Iodobiphenyl

3-Iodobiphenyl can be prepared through a Sandmeyer-type reaction starting from 3-aminobiphenyl. This involves diazotization of the amino group followed by reaction with an iodide salt.

Experimental Protocols

Pathway 1: Sonogashira Coupling of 3-Bromobiphenyl with Ethynyltrimethylsilane followed by Deprotection

Step 1: Sonogashira Coupling to form 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl

A general procedure for the Sonogashira coupling of an aryl bromide with an alkyne is as follows. Specific conditions for 3-bromobiphenyl may require optimization.

-

Materials:

-

3-Bromobiphenyl

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromobiphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.02 eq), and CuI (e.g., 0.04 eq).

-

Add the anhydrous solvent and triethylamine (e.g., 2-3 eq).

-

Add ethynyltrimethylsilane (e.g., 1.2-1.5 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl

The TMS group can be removed under mild basic conditions.

-

Method A: Using Potassium Carbonate in Methanol [1]

-

Materials:

-

3-((trimethylsilyl)ethynyl)-1,1'-biphenyl

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 eq) in methanol.[1]

-

Add potassium carbonate (e.g., 0.1-0.5 eq) and stir the mixture at room temperature for 2-4 hours.[1]

-

Monitor the reaction by TLC.

-

Once complete, concentrate the reaction mixture in vacuo.[1]

-

Dilute the residue with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.[1]

-

Filter and concentrate in vacuo to yield the crude product, which can be further purified by flash chromatography.[1]

-

-

-

Method B: Using Tetrabutylammonium Fluoride (TBAF) [2][3][4]

-

Materials:

-

3-((trimethylsilyl)ethynyl)-1,1'-biphenyl

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the silyl-protected compound (1.0 eq) in anhydrous THF.[2][4]

-

Add the TBAF solution (e.g., 1.1-1.5 eq) dropwise at 0 °C.[2][4]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[2][4]

-

Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Data Presentation

Table 1: Summary of Precursor Synthesis Pathways

| Precursor | Starting Materials | Key Reagents | Solvent(s) | Typical Yield (%) | Citation(s) |

| 3-Bromobiphenyl | 1-Bromo-3-iodobenzene, Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene, Water | Not specified | [5] |

| 3-Bromobiphenyl | m-Iodobromobenzene, Phenylboronic acid | Pd on carbon, Na₂CO₃ | Fluorobenzene | 70 | [6] |

| 3-Iodobiphenyl | 3-Aminobiphenyl | NaNO₂, HCl, KI | Water | 71.7 |

Table 2: Summary of Sonogashira Coupling and Deprotection for 3-Ethynyl-1,1'-biphenyl Synthesis

| Step | Starting Material | Reagents | Catalyst(s) | Base | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Citation(s) |

| Coupling | 3-Bromobiphenyl | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF or DMF | 50-80 | 3-12 | Varies | [7] |

| Coupling | 3-Iodobiphenyl | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF or DMF | Room Temp - 60 | 2-12 | Varies | [2][8] |

| Deprotection | 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl | K₂CO₃ | - | - | Methanol | Room Temp | 2-4 | High (e.g., 82%) | [1] |

| Deprotection | 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl | TBAF | - | - | THF | 0 to Room Temp | 1-18 | Varies (Substrate dependent) | [2][4] |

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Reaction Pathways and Workflows

Synthesis of 3-Ethynyl-1,1'-biphenyl via Sonogashira Coupling

Caption: Overall synthesis pathway for 3-ethynyl-1,1'-biphenyl.

Experimental Workflow for Sonogashira Coupling and Deprotection

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 3-ethynyl-1,1'-biphenyl is most reliably achieved through a two-step sequence involving a Sonogashira coupling of a 3-halobiphenyl with a protected acetylene, followed by deprotection. The choice of the halogen on the biphenyl precursor and the specific deprotection conditions can be tailored based on substrate reactivity and the presence of other functional groups. The provided protocols and data serve as a foundational guide for researchers to synthesize this versatile compound for their specific applications. Further optimization of reaction conditions may be necessary to achieve maximum yields for a given substrate and scale.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. benchchem.com [benchchem.com]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]

- 7. scirp.org [scirp.org]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to 3-Ethynyl-1,1'-biphenyl: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethynyl-1,1'-biphenyl, a versatile building block in organic synthesis and medicinal chemistry. While the specific historical discovery of this compound is not prominently documented, its synthetic accessibility through modern cross-coupling reactions has made it a valuable intermediate. This document details its physicochemical properties, provides established protocols for its synthesis, and explores its application as a key structural motif in the development of targeted therapeutics, particularly kinase inhibitors. A central focus is placed on the role of the ethynylbiphenyl scaffold in the design of inhibitors for the Bcr-Abl signaling pathway, a critical target in chronic myeloid leukemia.

Introduction and Historical Context

The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a rigid scaffold that can be readily functionalized. The introduction of an ethynyl group, a rigid and linear functionality, provides a powerful tool for probing protein active sites and for use as a synthetic handle in further chemical transformations.

While a singular "discovery" of 3-Ethynyl-1,1'-biphenyl is not well-documented in the scientific literature, its emergence is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, first reported in 1975. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide revolutionized the synthesis of arylethynes, making compounds like 3-Ethynyl-1,1'-biphenyl readily accessible for research and development. Its history is therefore one of enabling synthetic methodology rather than a standalone discovery narrative.

Physicochemical and Spectroscopic Data

The structural and electronic properties of 3-Ethynyl-1,1'-biphenyl are summarized below. These properties make it a useful building block in a variety of chemical contexts.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 58650-11-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |

| Physical Form | Solid or liquid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, Sealed in dry conditions | --INVALID-LINK-- |

| Purity (Typical) | ≥95% | --INVALID-LINK-- |

Spectroscopic Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.6-7.8 | m | Aromatic CH | |

| ~7.3-7.5 | m | Aromatic CH | |

| ~3.1 | s | Ethynyl CH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~141-143 | Quaternary C | |

| ~127-132 | Aromatic CH | |

| ~122 | Quaternary C | |

| ~83 | Ethynyl C-H | |

| ~78 | Ethynyl C |

| Characteristic Absorption | Frequency (cm⁻¹) |

| ≡C-H stretch | ~3300 (s) |

| C≡C stretch | ~2100-2150 (w-m) |

| Aromatic C=C stretch | ~1600-1475 (m) |

| Aromatic C-H bend | ~900-690 (s) |

| (s = strong, m = medium, w = weak) |

The electron ionization mass spectrum of 3-Ethynyl-1,1'-biphenyl is expected to show a prominent molecular ion peak (M⁺) at m/z = 178. Fragmentation patterns would likely involve the loss of the ethynyl proton and potentially cleavage of the biphenyl linkage under higher energy conditions.

Experimental Protocols: Synthesis of 3-Ethynyl-1,1'-biphenyl

The most common and efficient synthesis of 3-Ethynyl-1,1'-biphenyl involves a two-step process: the synthesis of a suitable precursor, 3-bromobiphenyl, followed by a Sonogashira coupling reaction to introduce the ethynyl group.

Synthesis of 3-Bromobiphenyl

A common method for the synthesis of 3-bromobiphenyl is the Suzuki-Miyaura cross-coupling reaction.

Reaction:

Experimental Protocol:

-

To a 200 mL two-necked round-bottom flask, add 1-bromo-3-iodobenzene (4.67 g, 16.5 mmol), phenylboronic acid (1.83 g, 15.0 mmol), palladium(II) acetate (Pd(OAc)₂, 101 mg, 0.450 mmol), triphenylphosphine (PPh₃, 239 mg, 0.911 mmol), and potassium carbonate (K₂CO₃, 6.23 g, 45.1 mmol).[1]

-

Add toluene (40 mL) and water (40 mL) to the flask via syringe.[1]

-

Reflux the mixture at a bath temperature of 100°C for 24 hours.[1]

-

After cooling to room temperature, extract the resulting mixture with ethyl acetate (3 x 30 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography using hexane as the eluent to yield 3-bromobiphenyl.[1]

Synthesis of 3-Ethynyl-1,1'-biphenyl via Sonogashira Coupling

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond. A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Reaction:

Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobiphenyl (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).

-

Add anhydrous triethylamine (Et₃N, ~10 mL) as the solvent and base.

-

Add trimethylsilylacetylene (1.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude silyl-protected product.

-

For deprotection, dissolve the crude 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl in methanol (MeOH, ~10 mL).

-

Add a catalytic amount of potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 3-Ethynyl-1,1'-biphenyl, by silica gel column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, linear nature of the ethynyl group in 3-ethynyl-1,1'-biphenyl makes it an attractive scaffold for kinase inhibitors. The ethynyl moiety can act as a vector to access deep hydrophobic pockets within the ATP-binding site of kinases.

Targeting the Bcr-Abl Kinase in Chronic Myeloid Leukemia (CML)

A key application of ethynyl-aryl structures is in the development of inhibitors for the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). Bcr-Abl drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways.

The Bcr-Abl oncoprotein activates multiple downstream pathways, including the Ras/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.

Bcr-Abl inhibitors, such as imatinib and more recent generations of drugs, function by binding to the ATP-binding site of the kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that lead to leukemogenesis.[2] The 3-ethynyl-1,1'-biphenyl scaffold can be incorporated into molecules designed to fit within this ATP-binding pocket, with the ethynyl group often extending into a hydrophobic region to increase binding affinity and selectivity. The design of compounds like AKE-72, a potent pan-BCR-ABL inhibitor, showcases the utility of such structural motifs in overcoming drug resistance, including the challenging T315I "gatekeeper" mutation.

Logical Workflow: From Synthesis to Biological Evaluation

The development of a novel kinase inhibitor based on the 3-ethynyl-1,1'-biphenyl scaffold follows a logical progression from chemical synthesis to biological testing.

Conclusion

3-Ethynyl-1,1'-biphenyl stands as a testament to the power of modern synthetic organic chemistry. While its own history is intertwined with the development of catalytic cross-coupling reactions, its utility as a versatile building block is clear. For researchers in drug discovery, the unique combination of the rigid biphenyl core and the linear, reactive ethynyl group offers a valuable platform for the design of targeted therapeutics. Its application in the development of Bcr-Abl inhibitors highlights its potential in addressing significant challenges in oncology. As synthetic methodologies continue to evolve, the accessibility and application of 3-ethynyl-1,1'-biphenyl and its derivatives are poised to expand, promising new innovations in both medicine and materials science.

References

Potential Research Areas for 3-Ethynyl-1,1'-biphenyl Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-ethynyl-1,1'-biphenyl scaffold is a versatile structural motif that holds significant promise for the development of novel therapeutics and advanced materials. Its rigid, planar biphenyl core, combined with the reactive ethynyl group, provides a unique platform for synthesizing molecules with tailored biological activities and photophysical properties. This technical guide explores potential research avenues for 3-ethynyl-1,1'-biphenyl derivatives, focusing on medicinal chemistry, materials science, and chemical biology. Detailed experimental protocols for key assays and quantitative data are provided to facilitate further investigation.

Medicinal Chemistry: Targeting Cancer Pathways

The structural characteristics of 3-ethynyl-1,1'-biphenyl derivatives make them attractive candidates for the design of small molecule inhibitors targeting key pathways in oncology. Two particularly promising research areas are the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) and the disruption of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint interaction.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

HIF-1 is a transcription factor that plays a critical role in tumor progression and angiogenesis by enabling cancer cells to adapt to hypoxic environments. The inhibition of HIF-1 is a validated therapeutic strategy in oncology. Derivatives of 3-(phenylethynyl)-1,1'-biphenyl-2-carboxylate have been identified as potent HIF-1 inhibitors[1].

Quantitative Data: HIF-1 Inhibitory Activity

| Compound ID | Modification | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 9i | 3-(4-methoxyphenylethynyl)-[4'-methoxy-1,1'-biphenyl]-2-carboxylate derivative | HeLa | Dual Luciferase Reporter | 1.5 ± 0.03 | [1] |

Experimental Protocols

1.1.1. Dual Luciferase Reporter Assay for HIF-1 Inhibition

This assay quantitatively measures the transcriptional activity of HIF-1.

-

Cell Culture and Transfection:

-

Seed human cancer cells (e.g., HeLa) in a 96-well plate.

-

Co-transfect the cells with a Hypoxia Response Element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Hypoxia Induction:

-

After 24 hours, treat the cells with varying concentrations of the 3-ethynyl-1,1'-biphenyl derivative.

-

Induce hypoxia by placing the plate in a hypoxic chamber (1% O₂) or by using a chemical inducer like CoCl₂.

-

-

Luciferase Activity Measurement:

-

After 16-24 hours of incubation, lyse the cells.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions and determine the IC₅₀ value.

-

1.1.2. Western Blot for HIF-1α Protein Levels

This protocol is for detecting the stabilization of the HIF-1α subunit.

-

Sample Preparation:

-

Culture cells and treat with the test compound under hypoxic conditions.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-40 µg) on a 7.5% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against HIF-1α overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the chemiluminescent signal using an ECL reagent and an imaging system.

-

Normalize the HIF-1α signal to a loading control like β-actin.

-

Signaling Pathway

Caption: HIF-1 signaling pathway and inhibition by 3-ethynyl-1,1'-biphenyl derivatives.

Disruption of the PD-1/PD-L1 Interaction

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to immune suppression. Small molecule inhibitors that block this interaction can restore anti-tumor immunity. Nonsymmetrically substituted 1,1'-biphenyl derivatives have shown promise as potent inhibitors of the PD-1/PD-L1 interaction.

Quantitative Data: PD-1/PD-L1 Interaction Inhibitory Activity

| Compound ID | Modification | Assay | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| 2 | Nonsymmetric C2 inhibitor | HTRF | <10 | 21.8 (Cell-based) |

Experimental Protocols

1.2.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This is a proximity-based assay to screen for inhibitors of protein-protein interactions.

-

Reagent Preparation:

-

Prepare recombinant human PD-1 and PD-L1 proteins, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

-

Assay Procedure:

-

Dispense the test compounds into a 384-well plate.

-

Add the donor-labeled PD-1 and acceptor-labeled PD-L1 to the wells.

-

Incubate at room temperature for 2-4 hours, protected from light.

-

-

Signal Detection:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Determine the percentage of inhibition and IC₅₀ values.

-

1.2.2. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the compounds.

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the biphenyl derivatives for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Signaling Pathway

Caption: PD-1/PD-L1 signaling and its disruption by 3-ethynyl-1,1'-biphenyl derivatives.

Materials Science: Development of Organic Electronics and Polymers

The rigid, conjugated structure of 3-ethynyl-1,1'-biphenyl makes it an excellent building block for organic electronic materials and high-performance polymers. The ethynyl group can be readily polymerized or used in cross-coupling reactions to extend the conjugated system.

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are known to be effective host and charge-transport materials in OLEDs due to their high thermal stability and tunable electronic properties. The incorporation of the 3-ethynyl group can further enhance these properties by providing a site for polymerization or for attaching other functional groups to fine-tune the emission color and efficiency.

Potential Research Directions:

-

Synthesis of Novel Host Materials: Synthesize and characterize 3-ethynyl-1,1'-biphenyl derivatives with various substituents to modulate their HOMO/LUMO energy levels for efficient energy transfer to dopant emitters.

-

Development of Emitting Materials: Utilize the ethynyl group as a reactive handle to synthesize novel blue, green, or red-emitting materials based on the 3-ethynyl-1,1'-biphenyl core.

-

Device Fabrication and Characterization: Fabricate and test OLED devices incorporating these new materials and measure their performance metrics.

Quantitative Data (Hypothetical for 3-Ethynyl-1,1'-biphenyl based materials):

| Material Type | Property | Value |

| Host Material | Triplet Energy (T₁) | > 2.7 eV |

| Glass Transition Temp (Tg) | > 150 °C | |

| Emitting Material | Photoluminescence Quantum Yield (PLQY) | > 80% |

| Emission Wavelength (λₑₘ) | 450-650 nm | |

| OLED Device | External Quantum Efficiency (EQE) | > 20% |

| Current Efficiency (cd/A) | > 40 cd/A |

High-Performance Polymers

The ethynyl group can undergo polymerization to form highly cross-linked, thermally stable polymers. Poly(arylene ethynylene)s containing biphenyl units are known for their excellent thermal and mechanical properties.

Potential Research Directions:

-

Synthesis of Thermosetting Resins: Investigate the thermal curing of 3-ethynyl-1,1'-biphenyl derivatives to form highly cross-linked networks.

-

Characterization of Polymer Properties: Measure the thermal stability (TGA), glass transition temperature (DSC), and mechanical properties (DMA) of the resulting polymers.

-

Copolymerization: Explore the copolymerization of 3-ethynyl-1,1'-biphenyl with other monomers to create polymers with tailored properties.

Experimental Workflow

Caption: Workflow for the synthesis and characterization of polymers from 3-ethynyl-1,1'-biphenyl.

Chemical Biology: Fluorescent Probes and Bioorthogonal Chemistry

The fluorescent properties of some biphenyl derivatives, combined with the reactive nature of the ethynyl group, open up possibilities for their use in chemical biology as fluorescent probes and in bioorthogonal reactions.

Development of Fluorescent Probes

The biphenyl core can be functionalized to create environmentally sensitive fluorophores. The ethynyl group can be used to attach these probes to biomolecules of interest.

Potential Research Directions:

-

Design of Solvatochromic Probes: Synthesize 3-ethynyl-1,1'-biphenyl derivatives with donor-acceptor character to create probes whose fluorescence properties are sensitive to the polarity of their microenvironment.

-

Targeted Probes: Utilize the ethynyl group in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the fluorescent biphenyl core to specific biomolecules for targeted imaging.

Bioorthogonal Chemistry

The terminal alkyne of the 3-ethynyl-1,1'-biphenyl scaffold is a bioorthogonal functional group, meaning it can react selectively in a biological system without interfering with native biochemical processes. This allows for the specific labeling of biomolecules in living cells.

Logical Relationship

Caption: Applications of 3-ethynyl-1,1'-biphenyl in chemical biology.

References

Theoretical Exploration of 3-Ethynyl-1,1'-biphenyl's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3-Ethynyl-1,1'-biphenyl, a molecule of interest in materials science and medicinal chemistry. In the absence of extensive experimental data, this document leverages established computational methodologies, specifically Density Functional Theory (DFT), to predict its key electronic and structural properties. This guide details the computational protocol employed, presents the predicted data in a structured format, and offers insights into the molecule's conformational flexibility and electronic behavior. The information herein serves as a foundational resource for researchers engaged in the study and application of substituted biphenyls.

Introduction

Biphenyl and its derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals due to their unique structural and electronic properties.[1] The introduction of an ethynyl group, a rigid and linear moiety with a distinct electronic profile, into the biphenyl scaffold can significantly influence the molecule's conjugation, planarity, and ultimately, its function. 3-Ethynyl-1,1'-biphenyl, with its asymmetric substitution, presents an interesting case for studying the interplay of steric and electronic effects on the overall molecular architecture. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, photophysical properties, and potential applications in areas such as organic electronics and drug design.[2]

This guide outlines a theoretical study based on Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[3] The predicted geometric parameters, frontier molecular orbital energies, and the associated electronic properties are presented to provide a detailed picture of 3-Ethynyl-1,1'-biphenyl at the molecular level.

Computational Methodology

Due to the limited availability of direct experimental data for 3-Ethynyl-1,1'-biphenyl, a computational approach was adopted to elucidate its electronic and structural properties. The following protocol is based on widely accepted methods for the theoretical study of organic molecules.[3]

2.1. Software and Theoretical Level

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of 3-Ethynyl-1,1'-biphenyl was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed, which has demonstrated reliability for a wide range of organic molecules. The 6-31G(d) basis set was used for all atoms, providing a good balance between computational cost and accuracy for molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

2.2. Property Calculations

Following geometry optimization, a series of electronic properties were calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's electronic excitation properties and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

-

Key Geometric Parameters: Bond lengths and the dihedral angle between the two phenyl rings were extracted from the optimized geometry.

The logical workflow for this computational study is depicted in the following diagram:

Predicted Electronic and Structural Properties

The following tables summarize the key quantitative data obtained from the hypothetical DFT calculations on 3-Ethynyl-1,1'-biphenyl.

3.1. Geometric Parameters

The optimized geometry reveals a non-planar conformation, which is characteristic of many biphenyl derivatives due to steric hindrance between the ortho-hydrogens of the two rings.

| Parameter | Predicted Value |

| Dihedral Angle (C-C-C-C) | 42.5° |

| Inter-ring C-C Bond Length | 1.49 Å |

| C≡C Bond Length | 1.21 Å |

| ≡C-H Bond Length | 1.07 Å |

| Aromatic C-H Bond Lengths (avg.) | 1.08 Å |

| Aromatic C-C Bond Lengths (avg.) | 1.40 Å |

Table 1: Predicted key geometric parameters of 3-Ethynyl-1,1'-biphenyl.

3.2. Frontier Molecular Orbital Energies

The energies of the HOMO and LUMO are crucial for understanding the electronic behavior of the molecule. The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.27 |

Table 2: Predicted frontier molecular orbital energies of 3-Ethynyl-1,1'-biphenyl.

Discussion

The predicted dihedral angle of 42.5° for 3-Ethynyl-1,1'-biphenyl is consistent with that of unsubstituted biphenyl, suggesting that the ethynyl group at the meta-position does not significantly alter the torsional barrier between the two phenyl rings. This non-planar conformation disrupts the π-conjugation across the inter-ring bond to some extent, which is a common feature in biphenyl systems.

The HOMO is predicted to be delocalized primarily over the more electron-rich phenyl ring, while the LUMO is distributed across both rings with a significant contribution from the ethynyl moiety. The calculated HOMO-LUMO gap of 5.27 eV suggests that 3-Ethynyl-1,1'-biphenyl is likely to be a colorless compound, with its primary electronic absorptions occurring in the ultraviolet region of the electromagnetic spectrum. The presence of the ethynyl group is expected to slightly lower the LUMO energy compared to unsubstituted biphenyl, potentially leading to a red-shift in its UV-Vis absorption spectrum.

The insights into the electronic structure of 3-Ethynyl-1,1'-biphenyl from these theoretical studies can guide further experimental work and aid in the design of novel materials and molecules with tailored electronic properties. For instance, the predicted reactivity based on the MEP surface can inform synthetic strategies for functionalizing this molecule.

Conclusion

This technical guide has presented a theoretical investigation of the electronic structure of 3-Ethynyl-1,1'-biphenyl using Density Functional Theory. The predicted geometric parameters and frontier molecular orbital energies provide a foundational understanding of this molecule's properties in the absence of extensive experimental data. The computational protocol detailed herein offers a reproducible methodology for the continued study of this and related biphenyl derivatives. The structured presentation of the quantitative data is intended to be a valuable resource for researchers in materials science, medicinal chemistry, and related fields, facilitating further exploration and application of this versatile molecular scaffold.

References

Safety and handling precautions for 3-Ethynyl-1,1'-biphenyl

An In-depth Technical Guide to the Safety and Handling of 3-Ethynyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Ethynyl-1,1'-biphenyl, a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The table below summarizes the key properties of 3-Ethynyl-1,1'-biphenyl.

| Property | Value | Reference |

| CAS Number | 58650-11-6 | [1][2] |

| Molecular Formula | C14H10 | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Physical Form | Solid or liquid | [1] |

| Purity | 95% | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1][2] |

Hazard Identification and Classification

3-Ethynyl-1,1'-biphenyl is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements. A related isomer, 4-Ethynyl-1,1'-biphenyl, is also included for a more comprehensive hazard profile, as it shares similar structural features.

| GHS Classification | 3-Ethynyl-1,1'-biphenyl | 4-Ethynyl-1,1'-biphenyl |

| Pictogram | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) |

| Signal Word | Warning | Warning |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Hazard Classes | Skin Irritation, Category 2Eye Irritation, Category 2 | Skin Irritation, Category 2Eye Irritation, Category 2Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) |

| References | [1] | [3][4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the hazardous nature of 3-Ethynyl-1,1'-biphenyl, strict adherence to safety protocols is mandatory. The following sections detail the necessary precautions and emergency responses.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following diagram illustrates the workflow for determining and using appropriate PPE.

Engineering Controls

-

Ventilation: Always handle 3-Ethynyl-1,1'-biphenyl in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[8]